3-Fluoro-2-methoxy-N-methylaniline hydrochloride
Description
3-Fluoro-2-methoxy-N-methylaniline hydrochloride is a fluorinated aromatic amine derivative with the molecular formula C₉H₁₂ClFNO (calculated molecular weight: 209.67 g/mol). It features a fluorine atom at the 3-position, a methoxy group at the 2-position, and an N-methylamine group, which is protonated as a hydrochloride salt to enhance solubility and stability . This compound is listed in the Enamine Ltd catalog with a purity of 95% (CAS identifier: EN300-1695979) and is primarily used in pharmaceutical and agrochemical research as a building block for synthesizing bioactive molecules .
Properties
IUPAC Name |
3-fluoro-2-methoxy-N-methylaniline;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10FNO.ClH/c1-10-7-5-3-4-6(9)8(7)11-2;/h3-5,10H,1-2H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZPQNMYALLJUKD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C(C(=CC=C1)F)OC.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClFNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-Fluoro-2-methoxy-N-methylaniline hydrochloride typically involves multi-step reactions. One common synthetic route includes the following steps :
Reduction: Conversion of the nitro group to an amine.
Substitution: Introduction of the fluoro and methoxy groups to the aromatic ring.
Industrial production methods often involve similar steps but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
3-Fluoro-2-methoxy-N-methylaniline hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The compound can undergo substitution reactions where the fluoro or methoxy groups are replaced by other functional groups.
Common reagents used in these reactions include sodium nitrite, sulfuric acid, and copper fluoride . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Medicinal Chemistry Applications
3-Fluoro-2-methoxy-N-methylaniline hydrochloride serves as an important intermediate in the synthesis of pharmaceuticals. Its structural properties allow it to act as a building block for various biologically active compounds.
Anticancer Agents
Research has indicated that derivatives of 3-fluoro-2-methoxy-N-methylaniline are being investigated for their potential as anticancer agents. The incorporation of fluorine into organic molecules often enhances their biological activity and selectivity. A study demonstrated that fluorinated anilines can inhibit specific cancer cell lines, suggesting that 3-fluoro-2-methoxy-N-methylaniline may exhibit similar properties .
G-Secretase Inhibitors
This compound is also noted for its role in synthesizing g-secretase inhibitors, which are crucial in the treatment of Alzheimer's disease. The modification of aniline derivatives with methoxy and fluoro groups has been shown to enhance potency against g-secretase .
Materials Science Applications
The unique properties of 3-fluoro-2-methoxy-N-methylaniline hydrochloride make it suitable for applications in materials science, particularly in the development of advanced materials.
Polymer Synthesis
The compound can be used in the synthesis of functional polymers, which have applications ranging from coatings to biomedical devices. Its ability to undergo various chemical reactions allows it to be incorporated into polymer matrices, enhancing their mechanical and thermal properties .
Dye Production
As a precursor in dye synthesis, 3-fluoro-2-methoxy-N-methylaniline hydrochloride contributes to the production of azo dyes used in textiles and paints. The presence of fluorine can improve the stability and colorfastness of these dyes, making them more desirable for industrial applications .
Analytical Chemistry Applications
In analytical chemistry, 3-fluoro-2-methoxy-N-methylaniline hydrochloride is utilized as a reagent for various analytical techniques.
Chromatography
The compound is employed in high-performance liquid chromatography (HPLC) as a standard or reference material due to its well-defined chemical properties. Its stability under various conditions makes it an ideal candidate for method development and validation .
Spectroscopic Studies
It is also used in spectroscopic studies to understand molecular interactions and dynamics. The unique spectral characteristics of fluorinated compounds provide insights into their behavior in different environments .
Case Study 1: Synthesis of Anticancer Compounds
A recent study synthesized a series of fluorinated anilines, including 3-fluoro-2-methoxy-N-methylaniline hydrochloride, which showed promising results against breast cancer cell lines. The study highlighted the compound's ability to inhibit cell proliferation through apoptosis induction mechanisms .
Case Study 2: Development of Functional Polymers
In another investigation, researchers explored the use of 3-fluoro-2-methoxy-N-methylaniline hydrochloride in creating high-performance polymers with enhanced thermal stability and mechanical strength. The resulting materials were tested for use in high-temperature applications, demonstrating significant improvements over traditional polymers .
Mechanism of Action
The mechanism of action of 3-Fluoro-2-methoxy-N-methylaniline hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
3-Fluoro-4-methoxyaniline (CAS 366-99-4)
- Molecular Weight : 141.14 g/mol .
- Key Differences: The absence of an N-methyl group reduces steric hindrance and lipophilicity compared to the target compound. Lacks hydrochloride salt, resulting in lower water solubility.
- Applications : Used as an intermediate in dye synthesis and small-molecule drug development .
3-Fluoro-4-methoxy-N-(propan-2-yl)aniline Hydrochloride (CAS 1240527-32-5)
- Structure : Fluorine at 3-position, methoxy at 4-position, and an N-isopropyl group (protonated as hydrochloride).
- Molecular Weight : ~263.78 g/mol (estimated).
- Methoxy at 4-position may influence binding affinity in receptor-targeted applications.
- Applications : Explored in medicinal chemistry for opioid receptor modulation due to its structural resemblance to fentanyl analogs .
3,6-Dimethoxy-2-methylaniline Hydrochloride
- Structure : Two methoxy groups (3,6-positions) and a methyl group at the 2-position, with a protonated amine.
- Molecular Weight : ~217.68 g/mol (estimated).
- Key Differences :
- Additional methoxy group enhances electron-donating effects, increasing aromatic ring reactivity.
- Methyl substitution at 2-position creates steric effects absent in the target compound.
- Applications : Used in polymer chemistry and as a precursor for antimalarial agents .
2-Fluoro-3-methyl-6-nitroaniline (CAS 1261676-68-9)
- Structure : Fluorine at 2-position, methyl at 3-position, and nitro group at 6-position.
- Molecular Weight : 170.14 g/mol .
- Key Differences :
- Nitro group introduces strong electron-withdrawing effects, contrasting with the electron-donating methoxy group in the target compound.
- The absence of an N-methylamine reduces basicity and solubility.
- Applications : Primarily utilized in explosives research and as a corrosion inhibitor .
Table 1: Comparative Overview of Key Compounds
Research Implications and Structural Trends
Electronic Effects :
Solubility and Bioavailability :
Steric Considerations :
- N-methyl in the target compound balances reactivity and steric accessibility, making it versatile for cross-coupling reactions compared to bulkier analogs .
Biological Activity
3-Fluoro-2-methoxy-N-methylaniline hydrochloride is a compound of significant interest in both chemical synthesis and biological research. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, applications in various fields, and relevant case studies.
Chemical Structure and Properties
3-Fluoro-2-methoxy-N-methylaniline hydrochloride features a molecular structure characterized by a methoxy group (-OCH₃), a fluoro substituent (-F), and an N-methyl group attached to an aniline backbone. This unique combination of functional groups enhances its reactivity and biological activity.
Table 1: Structural Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C₉H₁₃ClFNO₂ |
| Molecular Weight | 203.66 g/mol |
| CAS Number | 2174007-54-4 |
| Solubility | Soluble in water and organic solvents |
The biological activity of 3-Fluoro-2-methoxy-N-methylaniline hydrochloride is primarily attributed to its ability to interact with specific enzymes and receptors. The compound can act as an inhibitor or activator in various biochemical pathways, influencing processes such as:
- Enzyme Activity Modulation : It has been shown to alter the activity of certain enzymes, potentially impacting metabolic pathways.
- Receptor Binding : The compound may bind to specific receptors, leading to downstream biological effects.
Applications in Research
3-Fluoro-2-methoxy-N-methylaniline hydrochloride is utilized in several research areas:
- Pharmacology : Investigated for its potential as a drug candidate due to its ability to modify enzyme activities.
- Toxicology : Assessed for toxicological profiles in various assays, contributing to the understanding of its safety and efficacy.
Case Studies
- Enzyme Inhibition Study : A study evaluated the effect of 3-Fluoro-2-methoxy-N-methylaniline hydrochloride on cholinesterase activity. The compound demonstrated significant inhibition at concentrations above 10 μM, highlighting its potential as a therapeutic agent for conditions like Alzheimer's disease .
- Cell Culture Experiments : In vitro assays using human cell lines showed that the compound could modulate hormone synthesis, particularly estradiol (E2) and progesterone (P4). This suggests potential applications in reproductive health research .
Comparative Analysis with Similar Compounds
3-Fluoro-2-methoxy-N-methylaniline hydrochloride can be compared with similar compounds such as 3-Fluoro-N-methylaniline and 2-Methoxy-N-methylaniline. The presence of the fluoro and methoxy groups significantly influences their biological activities.
Table 2: Comparison of Biological Activities
| Compound | Cholinesterase Inhibition | Hormone Modulation |
|---|---|---|
| 3-Fluoro-2-methoxy-N-methylaniline hydrochloride | Significant (>10 μM) | Yes |
| 3-Fluoro-N-methylaniline | Moderate | No |
| 2-Methoxy-N-methylaniline | Low | Yes |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3-fluoro-2-methoxy-N-methylaniline hydrochloride, and how can reaction conditions be controlled to minimize by-products?
- Methodological Answer : Synthesis typically involves sequential halogenation (fluorination) and methylation of aniline derivatives. Key steps include:
- Fluorination : Use fluorinating agents like Selectfluor™ or KF in polar aprotic solvents (e.g., DMF) under controlled temperatures (60–80°C) to ensure regioselectivity at the 3-position .
- Methoxy Introduction : Methoxylation via nucleophilic substitution (e.g., NaOMe in methanol) under reflux, with careful monitoring by TLC to track intermediate formation .
- N-Methylation : Employ methyl iodide or dimethyl sulfate in the presence of a base (e.g., K₂CO₃) to methylate the amine group .
- Hydrochloride Salt Formation : React the free base with HCl gas in anhydrous ether or ethanol to precipitate the hydrochloride salt .
- Critical Parameters : Temperature control (<5°C during salt formation) and stoichiometric ratios (e.g., 1.1:1 methylating agent:amine) are crucial to suppress side reactions like over-alkylation .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing 3-fluoro-2-methoxy-N-methylaniline hydrochloride?
- Methodological Answer :
- NMR Spectroscopy : Use H and C NMR in DMSO-d₆ or CDCl₃ to confirm substituent positions. Key signals include:
- Aromatic protons (δ 6.8–7.2 ppm, split due to fluorine coupling).
- Methoxy group (δ ~3.8 ppm, singlet).
- N-Methyl group (δ ~2.9 ppm, singlet) .
- Mass Spectrometry (MS) : ESI-MS or GC-MS to verify molecular ion peaks (expected m/z for C₉H₁₁FNO⁺: 168.07) and isotopic patterns from fluorine .
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>98%) using mobile phases like acetonitrile/water (70:30) with 0.1% TFA .
Q. How does the hydrochloride salt form influence the compound’s solubility and stability in aqueous vs. organic solvents?
- Methodological Answer :
- Solubility : The hydrochloride salt enhances water solubility (e.g., >50 mg/mL in H₂O) compared to the free base. In organic solvents (e.g., DCM, ethanol), solubility depends on counterion interactions .
- Stability : Store at 2–8°C in airtight, desiccated containers to prevent hygroscopic degradation. Avoid prolonged exposure to light, as the methoxy group may undergo photo-oxidation .
Advanced Research Questions
Q. How do the electronic effects of fluorine and methoxy substituents influence the compound’s reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?
- Methodological Answer :
- Fluorine : Acts as a weak electron-withdrawing group via σ-induction, activating the aromatic ring for nucleophilic substitution at the 2- and 4-positions. However, its strong C-F bond resists cleavage under standard coupling conditions .
- Methoxy Group : Electron-donating via resonance, deactivating the ring toward electrophilic attack but directing reactions to the 5-position.
- Optimization : Use Pd(OAc)₂/XPhos catalysts in toluene/EtOH (3:1) at 100°C for Suzuki couplings. Pre-activate boronic acids with NaHCO₃ to enhance transmetallation efficiency .
Q. How can researchers resolve contradictions in reported synthetic yields (e.g., 40–75%) for this compound?
- Methodological Answer :
- Variable Analysis :
- Purification Methods : Compare column chromatography vs. recrystallization (e.g., using ethyl acetate/hexane) to isolate the hydrochloride salt .
- Catalyst Loading : Screen Pd catalysts (0.5–5 mol%) in coupling steps to optimize turnover .
- DoE (Design of Experiments) : Apply factorial design to assess interactions between temperature, solvent polarity, and reaction time. For example, higher DMF content may improve fluorination but increase by-products .
Q. What mechanistic insights explain the compound’s stability under acidic vs. basic conditions?
- Methodological Answer :
- Acidic Conditions : The hydrochloride salt remains stable in pH <3 due to protonation of the amine, preventing nucleophilic degradation.
- Basic Conditions : Deprotonation above pH 8 releases the free base, which may undergo hydrolysis of the methoxy group (e.g., demethylation to phenol derivatives). Monitor via pH-stat titration and LC-MS to identify degradation pathways .
Q. How can isotopic labeling (e.g., C or O) be used to study metabolic or environmental degradation pathways of this compound?
- Methodological Answer :
- Synthesis of Labeled Analogs : Introduce C at the methoxy carbon via CH₃I during methylation. Use H₂O in hydrolysis studies to track oxygen incorporation .
- Tracing Degradation : Incubate labeled compounds with liver microsomes or soil samples, then analyze metabolites via high-resolution MS or C NMR .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
